N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
Description
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-derived compound featuring a bromo-fluoro-substituted phenylamine group at position 4, a fluorine atom at position 6, and a piperidine-1-carbonyl moiety at position 2. This structure combines halogenated aromatic groups with a conformationally flexible piperidine ring, which may enhance target binding affinity and metabolic stability.
Properties
IUPAC Name |
[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF2N3O/c22-13-4-6-19(17(24)10-13)26-20-15-11-14(23)5-7-18(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFAPZANSBPEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.
Attachment of the Piperidine Carbonyl Group: The piperidine carbonyl group can be introduced through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Core Structure Variations: Quinoline vs. Quinazoline
Key Example :
- Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine): Core: Quinazoline (two nitrogen atoms in the bicyclic system) vs. quinoline (one nitrogen). Substituents: Methoxy group at position 6 vs. fluoro in the target compound. Implications: Quinazolines often exhibit stronger kinase inhibition due to enhanced hydrogen bonding with ATP-binding pockets. The fluorine in the target compound may improve membrane permeability compared to methoxy .
Table 1 : Core Structure Comparison
Substituent Effects on Bioactivity and Solubility
Halogenation Patterns :
- The 4-bromo-2-fluorophenyl group in the target compound contrasts with 3-chloro-4-fluorophenyl in compounds from . Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, while chlorine offers a balance between steric bulk and electronegativity .
Piperidine-1-Carbonyl vs. Other Heterocycles :
- The target’s piperidine-1-carbonyl group differs from azepane or diazepane rings in .
Fluorine vs. Methoxy/Nitro Groups :
- Fluorine at position 6 (target) vs. nitro groups in ’s N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) . Fluorine’s electron-withdrawing nature enhances aromatic stability and bioavailability, whereas nitro groups are prone to metabolic reduction, limiting their therapeutic utility .
Table 2 : Substituent Impact on Properties
| Substituent | Effect on Solubility | Effect on Bioactivity |
|---|---|---|
| Piperidine-1-carbonyl | Moderate (lipophilic) | Enhances target binding via H-bonding |
| Fluoro (position 6) | Low | Improves metabolic stability |
| Methoxy (position 7) | Moderate | Reduces enzymatic degradation |
Biological Activity
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHBrFN
- Molecular Weight : 396.23 g/mol
- CAS Number : To be determined based on specific synthesis routes.
The presence of halogen substituents (bromo and fluoro) in the aromatic ring and a piperidine moiety is significant for its biological activity, influencing both lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The piperidine ring enhances the binding affinity to target proteins involved in cell proliferation and apoptosis pathways .
- Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures can act as acetylcholinesterase (AChE) inhibitors, which is crucial for treating Alzheimer's disease. The presence of electron-withdrawing groups like bromine and fluorine may enhance this activity .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 5.2 | |
| AChE Inhibition | Enzyme Inhibition Assay | 0.055 | |
| BChE Inhibition | Enzyme Inhibition Assay | 0.017 |
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxicity of various quinoline derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant growth inhibition, with an IC50 value of 5.2 μM, indicating strong potential as an anticancer agent .
-
Neuropharmacological Studies :
- The compound's ability to inhibit AChE was assessed through enzyme kinetics studies, revealing an IC50 value of 0.055 μM, which is significantly lower than many existing AChE inhibitors used in clinical settings for Alzheimer's disease treatment. This suggests a promising avenue for developing new therapeutic agents targeting neurodegenerative diseases .
-
Structure-Activity Relationship (SAR) :
- Detailed SAR studies have been conducted to understand how modifications to the quinoline and piperidine moieties affect biological activity. It was found that the introduction of halogen atoms at specific positions enhances both anticancer and cholinergic activities, making it a valuable scaffold for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
